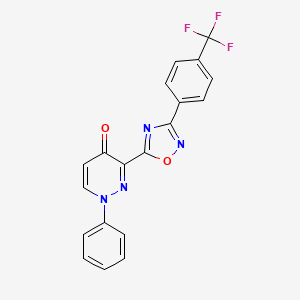![molecular formula C13H16ClN5O2S B2480096 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine CAS No. 1436084-51-3](/img/structure/B2480096.png)
2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide and triazole compounds involves multi-step processes including chlorination, sulfonation, and coupling reactions. These processes are characterized by reactions of substituted benzhydryl chlorides, piperidine, and sulfonyl chlorides in dry conditions, demonstrating the complexity and specificity required in the synthesis of such compounds (K. Vinaya et al., 2009).
Molecular Structure Analysis
Molecular structure analyses, such as X-ray crystallography, reveal the conformation and geometrical arrangement of atoms within sulfonamide compounds. These studies highlight chair conformations of piperidine rings and tetrahedral geometries around sulfur atoms, providing insight into the molecular architecture that may influence the compound's reactivity and interactions (H. R. Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents to produce sulfone derivatives with antimicrobial and antifungal activities. These reactions underscore the potential for diverse chemical transformations and the importance of substituent effects on biological activity (Fangzhou Xu et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One area of application for this compound is in the synthesis of biologically active heterocycles. El-Sayed (2006) discusses the effective use of triazole derivatives for antimicrobial activity and as surface active agents. This research underscores the compound's role in creating new molecules with potential therapeutic uses (El-Sayed, 2006).
Antifungal and Insecticidal Activities
Further extending its application, Xu et al. (2017) synthesized novel sulfone derivatives containing a triazolopyridine moiety, showing significant antifungal and insecticidal activities. This highlights the compound's potential in agricultural applications, offering a chemical basis for developing new pesticides (Xu et al., 2017).
Antimicrobial Applications
In the context of antimicrobial applications, Darandale et al. (2013) reported on the antifungal activity of compounds combining triazoles, piperidines, and thieno pyridine rings. Their findings suggest that these compounds have the capacity to selectively target fungal species, indicating a potential path for the development of new antifungal agents (Darandale et al., 2013).
Surface Activity and Antimicrobial Agents
Vinaya et al. (2009) explored the antimicrobial efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, revealing their potent activity against various pathogens. The study provides insight into the structure-activity relationship, underscoring the compound's potential as a scaffold for designing new antimicrobial agents (Vinaya et al., 2009).
Green Chemistry and Intermediate Synthesis
Gilbile et al. (2017) described a green chemistry approach to synthesize intermediates used in the production of gastroesophageal reflux disease treatments. Their work emphasizes the importance of environmentally friendly methods in pharmaceutical manufacturing and highlights the compound's role in the synthesis of valuable pharmaceutical intermediates (Gilbile et al., 2017).
Propiedades
IUPAC Name |
2-chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2S/c1-9-16-13(18-17-9)10-4-6-19(7-5-10)22(20,21)11-2-3-12(14)15-8-11/h2-3,8,10H,4-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIVMGPCVSPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCN(CC2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)






![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)
